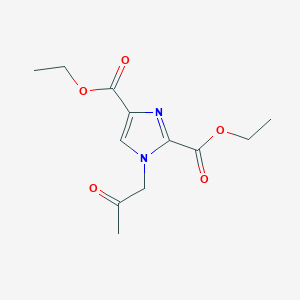
diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of imidazole derivatives can be accomplished through various methods. For instance, a metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate has been reported, which is significant for its functional group tolerance and efficiency in expanding molecular diversity . Additionally, a one-pot synthesis approach using diethyl bromophosphate as a mild oxidant under ultrasound irradiation has been described, which simplifies the operation and reduces reaction time while increasing product yields . These methods highlight the ongoing development in the synthesis of imidazole derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often studied using various analytical techniques. For example, diethyl 2-oxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate has been analyzed by X-ray diffraction, revealing intermolecular interactions and stacking arrangements . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions. The study of process-related impurities in the synthesis of an imidazole derivative used as a key intermediate in an antihypertensive drug has identified various impurities and analogs, which are important for quality control and understanding the reaction pathways . Moreover, the reactivity of imidazole derivatives with different reagents can lead to unexpected products, as seen in the attempted [4 + 2] cycloadditions of 2,2-diethyl-4,5-dimethyl-2H-imidazole, which instead resulted in tautomerization and dimerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The amphiphilic character of diethyl 1H-pyrazole-3,5-dicarboxylate, for example, allows it to interact with neurotransmitters like dopamine and amphetamines, forming stable complexes . This demonstrates the potential for imidazole derivatives to be used in receptor-based applications. The study of intramolecular interactions in diethyl 2-oxo and diethyl 2-thioxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate provides insight into the stability of these compounds, which is essential for their practical use .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis as an Intermediate
Diethyl 2-(n-propyl)1 H-imidazole-4,5-dicarboxylate, a derivative, is a key intermediate in synthesizing olmesartan, an angiotensin II receptor antagonist. This process involves a series of reactions starting with diaminomaleonitrile and trimethyl orthobutyrate (Wen, Yu, & Tang, 2006).
Structural Analysis and Interactions
Diethyl 2-oxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate, a structurally related compound, has been analyzed for its intermolecular interactions and crystal structure. These compounds exhibit interesting stacking and zig-zag arrangements, providing insights into their structural stability (Obledo-Benicio et al., 2020).
Synthesis of Derivatives
Diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate and other derivatives have been synthesized for exploring their potential applications, demonstrating the versatility of the imidazole-2,4-dicarboxylate framework (Brown, Shaw, & Durant, 1983).
Molecular Studies and Applications
Ultrasound Assisted Synthesis
Utilizing diethyl bromophosphate as an oxidant, ultrasound irradiation has been employed for the synthesis of imidazole derivatives, showcasing the use of innovative methods for efficient synthesis (Nagargoje et al., 2012).
Complex Formation with Dopamine and Amphetamines
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates the capability to form stable complexes with dopamine and amphetamines, indicating potential for biochemical applications (Reviriego et al., 2006).
Antifungal Activity
Some derivatives of diethyl 1H-imidazole have been synthesized and evaluated for their antifungal activity, providing insights into their potential therapeutic applications (Chevreuil et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis . They can interact with various biological targets depending on the specific structures they are incorporated into.
Mode of Action
The compound, also known as “2,4-diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate”, is primarily used in Seyferth–Gilbert homologation . It’s a pale-yellow liquid that is soluble in most organic solvents but can slowly react with alcohols . The specific mode of action would depend on the final structure of the synthesized compound and its biological target.
Biochemical Pathways
The compound can react via dipolar cycloaddition and other pathways to provide access to diverse classes of nitrogen heterocycles including phosphoryl-substituted pyrazoles, triazolines, oxazoles, and thiazoles . These pathways can have various downstream effects depending on the specific context of the reaction and the resulting compound.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific structure of the synthesized compound and its biological target. As a building block in organic synthesis, “diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate” can be used to create a wide variety of compounds with diverse biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For example, the compound can slowly react with alcohols , suggesting that the presence of alcohols in the reaction environment could affect the compound’s stability and reactivity. Other environmental factors, such as temperature and pH, could also potentially influence the compound’s action.
Propriétés
IUPAC Name |
diethyl 1-(2-oxopropyl)imidazole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-18-11(16)9-7-14(6-8(3)15)10(13-9)12(17)19-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYHJTUTGYGFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)
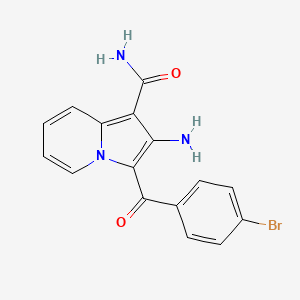

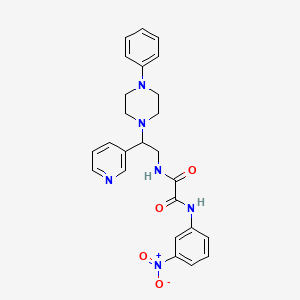
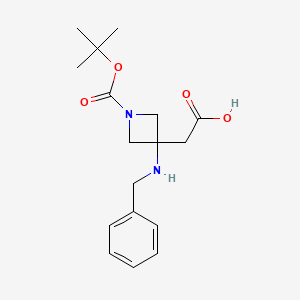

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

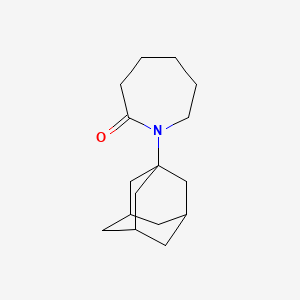

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)